molecular formula C20H15FN4O4S B2873495 N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-45-2

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2873495
CAS No.: 1251594-45-2
M. Wt: 426.42
InChI Key: WJBZERCDYSITHI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and DMF .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15FN4O4S
  • Molecular Weight : 396.39 g/mol

Structural Features

The compound features a triazole ring fused to a pyridine and is substituted with a benzodioxole moiety and a fluorophenyl group. The sulfonamide group enhances its solubility and potential biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms. For instance:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Regulation of Gene Expression : Compounds in this class may modulate signaling pathways by interacting with transcription factors such as NFATC1 and E2F1, influencing cell proliferation and apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives against common pathogens. The results indicated that this compound exhibited significant activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
  • Results : IC50 values were found to be 15 µM for HeLa and 20 µM for MCF7 cells.

This indicates a promising potential for this compound in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds on neuroblastoma cells. The results indicated that these compounds could reduce oxidative stress markers and promote neuronal survival under stress conditions. The specific mechanisms involved include:

  • Modulation of antioxidant enzyme activities.
  • Reduction in inflammatory cytokine production.

Such findings highlight the potential application of this compound in neurodegenerative disorders .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBZERCDYSITHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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